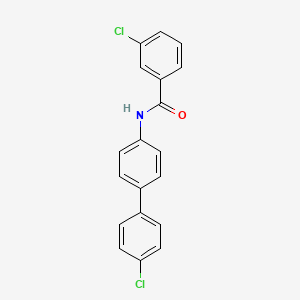
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is known for its unique structure, which includes a pyrrolidine ring attached to a phenol group
Preparation Methods
The synthesis of (S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol typically involves several steps, including the formation of the pyrrolidine ring and its subsequent attachment to the phenol group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment to Phenol Group: The pyrrolidine ring is then attached to the phenol group through a series of reactions, which may include nucleophilic substitution or other coupling reactions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require specialized equipment and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mechanism of Action
The mechanism of action of (S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
(S)-4-Isopentyl-2-(pyrrolidin-2-yl)phenol can be compared with other similar compounds, such as:
4-(Pyrrolidin-2-yl)phenol: This compound lacks the isopentyl group, which may affect its chemical properties and biological activities.
4-Isopentylphenol: This compound lacks the pyrrolidine ring, resulting in different reactivity and applications.
2-(Pyrrolidin-2-yl)phenol: This compound has a different substitution pattern, which can influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which combines the features of both the pyrrolidine ring and the isopentyl group, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(3-methylbutyl)-2-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-11(2)5-6-12-7-8-15(17)13(10-12)14-4-3-9-16-14/h7-8,10-11,14,16-17H,3-6,9H2,1-2H3/t14-/m0/s1 |
InChI Key |
ZVSSUKSUKHABBD-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)CCC1=CC(=C(C=C1)O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CCC1=CC(=C(C=C1)O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate](/img/structure/B12989070.png)

![8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol](/img/structure/B12989083.png)

![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)


![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde](/img/structure/B12989099.png)




